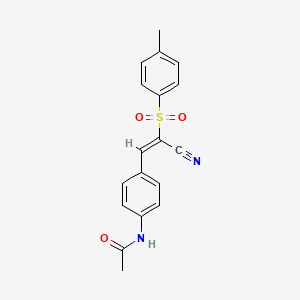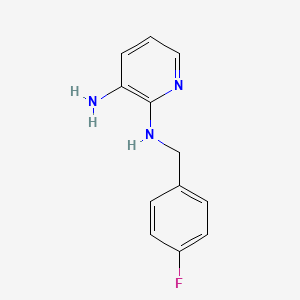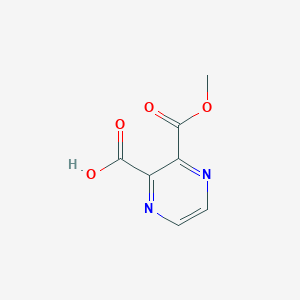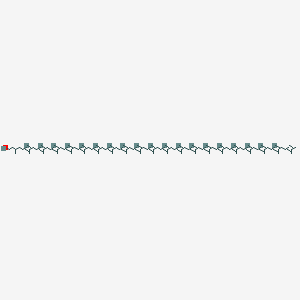
Dolichol 21
概要
説明
Dolichol 21 is a long-chain polyisoprenoid alcohol, part of the dolichol family, which consists of compounds with varying numbers of isoprene units. Dolichols are essential components in the process of protein glycosylation, where they act as carriers for sugar molecules that are transferred to proteins. This process is crucial for the proper functioning of eukaryotic cells .
準備方法
Synthetic Routes and Reaction Conditions: Dolichol 21 can be synthesized through the mevalonate pathway, which involves the condensation of farnesyl diphosphate with multiple isopentenyl diphosphate units. This reaction is catalyzed by cis-prenyltransferase, resulting in the formation of polyprenyl diphosphate, which is then reduced to dolichol .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural sources such as plant leaves or animal tissues. The process includes column chromatography and other purification techniques to isolate this compound from a mixture of dolichols .
化学反応の分析
Types of Reactions: Dolichol 21 undergoes various chemical reactions, including:
Oxidation: Dolichol can be oxidized to form dolichyl phosphate, which is a key intermediate in glycosylation processes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include phosphorus oxychloride (POCl3) and water.
Reduction: Enzymatic reduction using SRD5A3 and other related enzymes.
Substitution: Reagents like trimethylsilyldiazomethane (TMSD) for methylation reactions.
Major Products Formed:
Dolichyl Phosphate: Formed through the oxidation of dolichol.
Polyprenol: Intermediate product in the reduction process.
科学的研究の応用
Dolichol 21 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the biosynthesis and function of polyisoprenoids.
Biology: Plays a crucial role in protein glycosylation, affecting protein folding and stability.
Medicine: Investigated for its potential role in aging and neurodegenerative diseases like Alzheimer’s.
Industry: Utilized in the production of glycoproteins and other biotechnological applications.
作用機序
Dolichol 21 exerts its effects primarily through its role in protein glycosylation. It acts as a lipid carrier for sugar molecules, facilitating their transfer to nascent proteins in the endoplasmic reticulum. This process is essential for the proper folding and functioning of glycoproteins. The molecular targets include various glycosyltransferases and the oligosaccharyltransferase complex .
類似化合物との比較
Dolichol 20: Similar in structure but with one fewer isoprene unit.
Polyprenol: Precursor to dolichol, with a similar structure but lacking the terminal alcohol group.
Ubiquinone: Another polyisoprenoid involved in electron transport and cellular respiration.
Uniqueness of Dolichol 21: this compound is unique due to its specific chain length, which affects its function and efficiency in glycosylation processes. Its role in aging and neurodegenerative diseases also sets it apart from other polyisoprenoids .
特性
IUPAC Name |
(6E,10E,14E,18E,22E,26E,30E,34E,38E,42E,46E,50E,54E,58E,62E,66E,70E,74E,78E)-3,7,11,15,19,23,27,31,35,39,43,47,51,55,59,63,67,71,75,79,83-henicosamethyltetraoctaconta-6,10,14,18,22,26,30,34,38,42,46,50,54,58,62,66,70,74,78,82-icosaen-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C105H172O/c1-85(2)43-23-44-86(3)45-24-46-87(4)47-25-48-88(5)49-26-50-89(6)51-27-52-90(7)53-28-54-91(8)55-29-56-92(9)57-30-58-93(10)59-31-60-94(11)61-32-62-95(12)63-33-64-96(13)65-34-66-97(14)67-35-68-98(15)69-36-70-99(16)71-37-72-100(17)73-38-74-101(18)75-39-76-102(19)77-40-78-103(20)79-41-80-104(21)81-42-82-105(22)83-84-106/h43,45,47,49,51,53,55,57,59,61,63,65,67,69,71,73,75,77,79,81,105-106H,23-42,44,46,48,50,52,54,56,58,60,62,64,66,68,70,72,74,76,78,80,82-84H2,1-22H3/b86-45+,87-47+,88-49+,89-51+,90-53+,91-55+,92-57+,93-59+,94-61+,95-63+,96-65+,97-67+,98-69+,99-71+,100-73+,101-75+,102-77+,103-79+,104-81+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXDDOIRCRPFSR-FNXMTBRNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C105H172O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S,8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B3152418.png)

![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)pyrrolidine](/img/structure/B3152436.png)
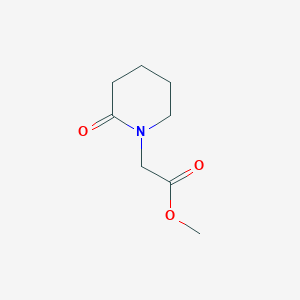

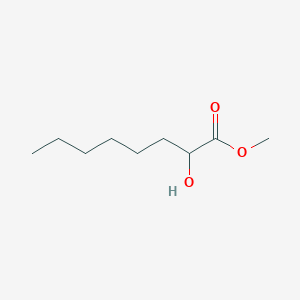
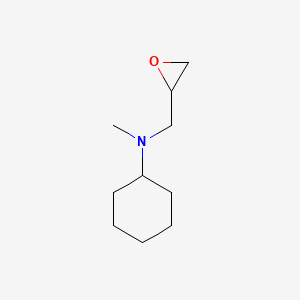
![2-[Methyl(pyridin-4-yl)amino]acetic acid](/img/structure/B3152470.png)
